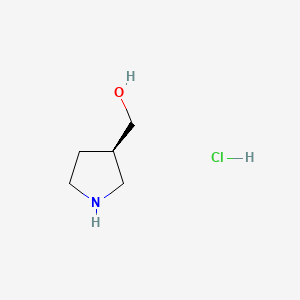

(R)-Pyrrolidin-3-ylmethanol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(3R)-pyrrolidin-3-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c7-4-5-1-2-6-3-5;/h5-7H,1-4H2;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSPXNVYBCMWAR-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656413 | |

| Record name | [(3R)-Pyrrolidin-3-yl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227157-98-3 | |

| Record name | [(3R)-Pyrrolidin-3-yl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-pyrrolidin-3-ylmethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-Pyrrolidin-3-ylmethanol hydrochloride physical properties

An In-Depth Technical Guide to the Physical Properties of (R)-Pyrrolidin-3-ylmethanol Hydrochloride

Abstract

This compound (CAS No: 1227157-98-3) is a pivotal chiral building block in modern medicinal chemistry and drug development.[1] Its stereochemically defined structure, featuring a pyrrolidine ring with a hydroxymethyl group, makes it an essential intermediate for synthesizing complex, high-value pharmaceutical agents. This technical guide provides a comprehensive examination of the core physical, chemical, and spectroscopic properties of this compound. Authored from the perspective of a senior application scientist, this document synthesizes publicly available data with practical, field-proven insights into its characterization and handling. It is intended to serve as an essential resource for researchers, chemists, and formulation scientists, enabling them to leverage this compound's full potential while ensuring safety and experimental integrity.

Core Compound Identity and Significance

Chemical and Structural Identity

This compound is the hydrochloride salt of the (R)-enantiomer of 3-hydroxymethylpyrrolidine. The presence of the chiral center at the C3 position is critical to its utility in asymmetric synthesis. The hydrochloride form enhances the compound's stability and often improves its handling characteristics and aqueous solubility compared to the free base.[1]

| Identifier | Value | Source |

| Chemical Name | This compound | [2][3] |

| CAS Number | 1227157-98-3 | [2][3] |

| Molecular Formula | C₅H₁₂ClNO | [1][2][4] |

| Molecular Weight | 137.61 g/mol | [1][2][4] |

| SMILES | OC[C@H]1CNCC1.[H]Cl | [2] |

| InChIKey | QOTUIIJRVXKSJU-RXMQYKEDSA-N (Free Base) | [5][6] |

Significance in Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific stereochemistry of the (R)-enantiomer is often crucial for achieving selective binding to biological targets, thereby enhancing therapeutic efficacy and reducing off-target side effects. This compound serves as a key precursor in the synthesis of novel therapeutics, including enzyme inhibitors and central nervous system agents.[1][7] Its bifunctional nature—containing both a secondary amine and a primary alcohol—allows for diverse chemical modifications.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties is paramount for successful experimental design, from reaction setup to final formulation.

Summary of Physical Properties

| Property | Value / Description | Rationale and Scientific Insight |

| Appearance | Off-white to pale beige solid. | The appearance is consistent with its enantiomer, (S)-Pyrrolidin-3-ylmethanol hydrochloride.[1] Color may vary slightly based on purity and residual solvents. |

| Melting Point | 174-176 °C (for the (S)-enantiomer) | The hydrochloride salt form demonstrates enhanced thermal stability due to strong ionic interactions in the crystal lattice.[1] The free base is a liquid with a boiling point of approximately 176 °C.[5][8][9] |

| Solubility | Slightly soluble in water; enhanced solubility in methanol and DMSO. | The free base is only slightly soluble in water.[5][8] As a hydrochloride salt, aqueous solubility is improved, though it remains a small, relatively nonpolar molecule.[1] Its solubility in polar organic solvents like methanol and DMSO is a key advantage for its use in organic synthesis.[1] |

| Hygroscopicity | Hygroscopic. | The salt nature of the compound makes it prone to absorbing moisture from the atmosphere.[1] This necessitates careful handling and storage under inert, dry conditions to ensure accurate weighing and prevent degradation. |

| pKa (Predicted) | 14.93 ± 0.10 (for the hydroxyl group of the free base) | This predicted value refers to the acidity of the alcohol proton.[5] More relevant for formulation is the pKa of the protonated pyrrolidine nitrogen, which is expected to be in the range of 9-11, making it a weak acid that will remain protonated in most physiological and acidic conditions. |

Spectroscopic and Analytical Profile

Spectroscopic analysis is a cornerstone of chemical verification, ensuring the identity, purity, and structural integrity of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the hydroxymethyl protons (CH₂OH), the methine proton at the chiral center (CH), and the four non-equivalent protons on the pyrrolidine ring. The N-H proton of the ammonium salt will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display five signals for the five carbon atoms in the molecule, providing confirmation of the carbon skeleton.

Infrared (IR) Spectroscopy

IR analysis is invaluable for confirming the presence of key functional groups. For the related (S)-enantiomer, characteristic absorption bands confirm its structure.[1]

-

O-H Stretch: A broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the hydroxyl group.[1]

-

N-H+ Stretch: A broad, strong band typically in the 2400-3200 cm⁻¹ range, characteristic of the secondary ammonium salt.

-

C-H Stretch: Signals just below 3000 cm⁻¹.

-

C-O Stretch: A strong band around 1050-1150 cm⁻¹.

Chiral Analysis

As a stereochemically defined compound, confirming its enantiomeric purity is critical.

-

Optical Rotation: Measurement of the specific rotation using polarimetry is the most direct method to distinguish between the (R) and (S) enantiomers and to quantify enantiomeric excess.[1]

-

Chiral Chromatography (HPLC/GC): Using a chiral stationary phase can separate the enantiomers, providing a highly accurate measure of enantiomeric purity.

Experimental Protocols for Property Determination

The following protocols are designed as self-validating systems, incorporating best practices to ensure data integrity.

Physicochemical Characterization Workflow

The following diagram outlines a logical workflow for the comprehensive characterization of a newly received batch of this compound.

Caption: Logical workflow for the characterization of (R)-Pyrrolidin-3-ylmethanol HCl.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Expertise & Causality: DSC is chosen over a traditional melting point apparatus because it provides a complete thermal profile, including the onset of melting, peak temperature, and enthalpy of fusion. The sharpness of the melting peak is also a strong indicator of purity; impurities typically cause peak broadening and a depression of the melting point.

-

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a high-purity indium standard.

-

Sample Preparation: In a dry nitrogen glovebox (due to hygroscopicity), accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as a reference.

-

Thermal Program: Place both pans into the DSC cell. Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a constant nitrogen purge.

-

Data Analysis: Determine the onset temperature and the peak maximum of the endothermic event corresponding to melting. The onset temperature is typically reported as the melting point.

-

Protocol 2: Aqueous Solubility Assessment (Shake-Flask Method)

-

Expertise & Causality: The shake-flask method is a gold-standard technique for determining thermodynamic equilibrium solubility. It is crucial to ensure the system has reached equilibrium, as kinetic solubility measurements can be misleading. The pH of the final solution must be measured, as it significantly impacts the solubility of ionizable compounds.

-

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mL) in a sealed glass vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed for at least 2 hours for the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Quantification: Dilute the filtrate to an appropriate concentration and quantify the amount of dissolved compound using a suitable analytical technique, such as HPLC-UV or a calibrated NMR with an internal standard.

-

Reporting: Express the solubility in mg/mL or mol/L and report the final pH of the saturated solution.

-

Safe Handling and Storage

Adherence to proper safety protocols is non-negotiable when working with any chemical intermediate.

-

Hazard Identification: The free base is known to cause skin, eye, and respiratory irritation.[6][9][10] The hydrochloride salt should be handled with similar precautions. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: All handling should be performed in a well-ventilated chemical fume hood.[11] Avoid generating dust. Due to its hygroscopic nature, minimize exposure to ambient air.[1]

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[12] It should be kept in a cool, dry place, away from incompatible substances like strong oxidizing agents.[12]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is a high-value chiral intermediate whose properties must be well-understood for its effective and safe use. This guide has detailed its key physical characteristics, from its solid-state properties and solubility to its spectroscopic signature. By employing the robust characterization workflows and handling protocols described herein, researchers and drug development professionals can ensure the quality and integrity of their work, paving the way for the successful synthesis of next-generation pharmaceuticals.

References

-

Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. Available at: [Link]

-

(Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657. PubChem, NIH. Available at: [Link]

-

This compound. AbacipharmTech. Available at: [Link]

-

Pyrrolidin-3-ylmethanol | CAS 5082-74-6. AMERICAN ELEMENTS. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

D-beta-Prolinol | C5H11NO | CID 7446913. PubChem, NIH. Available at: [Link]

-

This compound. Xidi Chemistry. Available at: [Link]

Sources

- 1. Buy (S)-Pyrrolidin-3-ylmethanol hydrochloride | 1316087-88-3 [smolecule.com]

- 2. 1227157-98-3|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. chemscene.com [chemscene.com]

- 5. (R)-Pyrrolidin-3-ylmethanol | 110013-18-8 [chemicalbook.com]

- 6. D-beta-Prolinol | C5H11NO | CID 7446913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pharmaceutical and chemical intermediates,CAS#:110013-18-8, (R)-吡咯烷-3-甲醇,(R)-pyrrolidin-3-ylmethanol [en.chemfish.com]

- 9. americanelements.com [americanelements.com]

- 10. (Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

An In-Depth Technical Guide to (R)-Pyrrolidin-3-ylmethanol Hydrochloride: A Cornerstone Chiral Building Block

This guide provides an in-depth technical overview of (R)-Pyrrolidin-3-ylmethanol hydrochloride, a pivotal chiral building block for the pharmaceutical industry. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's chemical structure, physicochemical properties, stereoselective synthesis, and critical applications in modern drug discovery, grounded in established scientific principles and methodologies.

Introduction: The Strategic Importance of Chiral Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal structural motif for engaging with biological targets. When functionalized asymmetrically, such as in (R)-Pyrrolidin-3-ylmethanol, the resulting enantiopure compound becomes an invaluable asset for constructing complex molecules where stereochemistry dictates efficacy and safety.[2]

This compound provides two key points of chemical diversity: a nucleophilic secondary amine within the pyrrolidine ring and a primary hydroxyl group. The (R)-stereocenter at the C3 position offers precise spatial control, which is critical for optimizing interactions within the chiral binding pockets of enzymes and receptors.[3] This guide will explore the technical nuances of this high-value intermediate, from its synthesis to its strategic deployment in pharmaceutical development.

Physicochemical and Structural Characteristics

(R)-Pyrrolidin-3-ylmethanol is most commonly supplied and utilized as its hydrochloride salt to improve stability, crystallinity, and handling properties compared to the hygroscopic free base.[4] The protonation of the secondary amine enhances water solubility, a key consideration for reaction setup and workup procedures.[4]

Chemical Structure and Identification

The fundamental structure consists of a five-membered pyrrolidine ring substituted at the C3 position with a hydroxymethyl group, with the stereochemistry fixed in the (R)-configuration.

dot graph { layout=neato; node [shape=plaintext]; edge [style=solid];

// Define nodes for atoms N1 [label="N", pos="0,0.8!"]; C2 [label="C", pos="-1.2,0.4!"]; C3 [label="C", pos="-1.2,-1.1!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-1.1!"]; C6 [label="C", pos="-2.4,-1.8!"]; O7 [label="O", pos="-3.4,-1.1!"]; H_N [label="H₂⁺", pos="0.5,1.5!"]; H3 [label="H", pos="-1.5,-0.5!"]; Cl [label="Cl⁻", pos="2.5,1.0!"];

// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C3 -- C6; C6 -- O7; N1 -- H_N [style=invis]; C3 -- H3 [style=dashed];

// Labels for stereochemistry label_R [label="(R)", pos="-0.5,-0.5!"]; } caption: "Chemical Structure of this compound"

Physicochemical Properties

A summary of the key physical and chemical properties for the free base and its hydrochloride salt is provided below. This data is essential for planning experiments, ensuring safety, and performing accurate characterizations.

| Property | (R)-Pyrrolidin-3-ylmethanol (Free Base) | This compound | Source(s) |

| CAS Number | 110013-18-8 | 1227157-98-3 | ,[2] |

| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO | ,[2] |

| Molecular Weight | 101.15 g/mol | 137.61 g/mol | ,[2] |

| Appearance | Yellow powder/oil | Off-white to pale beige solid | ,[4] |

| Boiling Point | 176 °C | Not applicable (salt) | |

| Solubility | Slightly soluble in water | Soluble in water, methanol, DMSO | ,[4] |

| Hygroscopicity | Hygroscopic | Hygroscopic | ,[4] |

| Storage | 2–8 °C under inert gas | Room temperature, sealed in dry conditions | ,[2] |

Stereoselective Synthesis: Pathways to Enantiopurity

The synthesis of enantiomerically pure (R)-Pyrrolidin-3-ylmethanol is a critical step that dictates its utility. While several strategies exist, the most common industrial approaches involve either asymmetric reduction of a prochiral precursor or resolution from a racemic mixture. Here, we detail a robust, scalable method starting from a commercially available precursor.

Synthesis Workflow: Asymmetric Reduction Approach

A common and effective strategy involves the reduction of an N-protected pyrrolidin-3-one or a derivative thereof, followed by deprotection. An alternative, scalable route begins with the reduction of methyl 5-oxopyrrolidine-3-carboxylate, a prochiral starting material. Although direct asymmetric reduction can be complex, a widely used industrial method involves synthesizing the racemic alcohol and then performing a classical resolution. However, for the purpose of this guide, we will present a generalized, yet technically sound, multi-step reduction pathway that is commonly employed for this class of compounds.

Detailed Experimental Protocol (Racemic Synthesis)

This protocol describes a scalable, two-step reduction for producing racemic 3-pyrrolidinylmethanol, which serves as the precursor for chiral resolution.

Step 1: Reduction of Methyl 5-oxo-3-pyrrolidinecarboxylate

-

Reaction Setup: In a suitable reactor under an inert atmosphere (Nitrogen or Argon), dissolve methyl 5-oxo-3-pyrrolidinecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, ~10 L/kg of starting material).

-

First Reduction: Add sodium borohydride (NaBH₄, ~0.95 eq) portion-wise at room temperature, maintaining control of any initial exotherm.

-

Borane Complex Formation: Slowly add boron trifluoride etherate (BF₃·OEt₂, ~1.95 eq) dropwise. The causality here is the in situ generation of borane (BH₃), which is a more effective reducing agent for the amide (lactam) functionality than NaBH₄ alone.

-

Reaction Drive: After the addition is complete, stir the mixture at room temperature for 10-15 minutes, then heat to reflux (~65-66 °C) for approximately 4 hours. Monitor reaction completion by TLC or LC-MS.

-

Quench and Workup: Cool the reaction mixture and carefully quench by the slow addition of water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Concentrate the combined organic layers in vacuo to yield a crude, oily intermediate.

Step 2: Reduction of Residual Carbonyls

-

Second Reduction: Dissolve the crude oil from the previous step in ethanol (~5 L/kg). Cool the solution to below 20 °C.

-

Reagent Addition: Add sodium borohydride (NaBH₄, ~0.25 eq) and heat the reaction to reflux for 2 hours. This step ensures the complete reduction of any remaining ester or intermediate carbonyl functionalities.

-

Final Workup: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic phases sequentially with saturated aqueous sodium bicarbonate and saturated brine.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield racemic 3-pyrrolidinylmethanol. The yield for this two-step process is typically high (e.g., ~86%).

Self-Validation: The success of this protocol is validated by the complete disappearance of the starting material and the formation of the desired product, as monitored by chromatography. The identity and purity of the final racemic product should be confirmed by ¹H NMR and Mass Spectrometry before proceeding to resolution.

Chiral Resolution and Salt Formation

The resolution of racemic 3-pyrrolidinylmethanol is a critical self-validating step. It is typically achieved by forming diastereomeric salts with a chiral acid (e.g., (R)-(-)-Mandelic acid or a tartaric acid derivative). One diastereomer will preferentially crystallize from a chosen solvent system due to differences in lattice energy and solubility.

-

Diastereomeric Salt Formation: Dissolve the racemic free base in a suitable solvent (e.g., ethanol or isopropanol). Add a solution of the chiral resolving agent (~0.5 eq).

-

Crystallization: Allow the solution to cool slowly to induce crystallization of the desired diastereomeric salt. The choice of solvent and cooling profile is critical for achieving high diastereomeric excess.

-

Isolation and Liberation: Isolate the crystals by filtration. The enantiomerically enriched free base can then be liberated by treatment with a base (e.g., NaOH) and extraction.

-

Hydrochloride Salt Formation: Dissolve the purified (R)-pyrrolidin-3-ylmethanol free base in a suitable solvent (e.g., isopropanol or ethyl acetate) and treat with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent). The hydrochloride salt will precipitate and can be isolated by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried.

Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the identity, purity, and stereochemical integrity of the final product.

Spectroscopic Data

| Technique | Data for (R)-Pyrrolidin-3-ylmethanol (Free Base) | Source(s) |

| ¹H NMR | Spectra available for reference. Key signals include multiplets for the pyrrolidine ring protons (δ 1.5-3.8 ppm) and the hydroxymethyl group (δ 3.8-4.5 ppm). | [5] |

| ¹³C NMR | Spectra available for reference. | [5] |

| IR Spectroscopy | Broad O-H stretch (3200-3600 cm⁻¹), C-H stretch (2800-3000 cm⁻¹). | [4] |

| Mass Spec. | Molecular ion peak for free base [M]⁺ at m/z 101. | [4] |

Note: Specific chemical shifts for the hydrochloride salt will vary due to the protonation of the amine, typically causing downfield shifts for adjacent protons.

Chiral Purity Assessment: HPLC Protocol

Ensuring enantiomeric purity is the ultimate validation of a stereoselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Method Development Starting Point:

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives (e.g., Chiralpak series), is a primary choice for this class of compounds.

-

Mobile Phase: A polar organic mode is often successful. A typical mobile phase would consist of an alcohol (e.g., ethanol or isopropanol) in a non-polar solvent like n-hexane, often with a small amount of a basic additive (e.g., diethylamine, DEA) to improve peak shape for the amine.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as the compound lacks a strong chromophore.

-

Rationale: The hydroxyl and secondary amine groups can form transient diastereomeric complexes with the chiral stationary phase via hydrogen bonding and dipole-dipole interactions, allowing for separation of the enantiomers. The basic additive neutralizes acidic sites on the silica support, preventing peak tailing.

Applications in Drug Discovery & Development

This compound is a strategic intermediate used in the synthesis of a range of pharmacologically active agents. Its bifunctional nature allows it to be incorporated into larger molecules through either the amine or the alcohol, with the (R)-stereocenter providing crucial three-dimensional definition.

Case Study: Precursor to Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

One of the most significant applications of chiral pyrrolidine derivatives is in the synthesis of gliptins, a class of oral hypoglycemic agents used to treat type 2 diabetes.[4] These drugs work by inhibiting the DPP-4 enzyme, which deactivates incretin hormones. While the widely known DPP-4 inhibitor Vildagliptin utilizes an (S)-pyrrolidine-2-carbonitrile intermediate, other investigational DPP-4 inhibitors have explored the use of 3-substituted pyrrolidines.[6][7][8] The (R)-hydroxymethylpyrrolidine moiety can serve as a key pharmacophoric element, with the hydroxyl group acting as a hydrogen bond donor to interact with specific residues in the enzyme's active site.

Safety, Handling, and Storage

As a laboratory chemical, this compound and its parent free base require careful handling.

-

Hazard Identification: The parent compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid generating dust. Due to its hygroscopic nature, handle quickly and store in a tightly sealed container, preferably in a desiccator or under an inert atmosphere.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for the stereoselective synthesis of complex, high-value pharmaceutical agents. Its well-defined stereochemistry, coupled with its versatile chemical handles, provides medicinal chemists with a reliable scaffold for probing structure-activity relationships and designing next-generation therapeutics. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is essential for leveraging its full potential in the research and development pipeline.

References

-

Ningbo Innopharmchem Co., Ltd. (n.d.). The Chemistry of Vildagliptin: Synthesis and Properties. Retrieved from [Link]

-

Zhang, L., et al. (2014). An efficient synthesis of Vildagliptin intermediates. Asian Journal of Chemistry, 26(23), 8077-8080. Retrieved from [Link]

-

Tao, Z., et al. (2014). Synthesis of Main Impurity of Vildagliptin. Asian Journal of Chemistry, 26(12), 3489-3491. Retrieved from [Link]

-

WIPO Patentscope. (2018). CN108503571 - Synthesizing method of vildagliptin. Retrieved from [Link]

-

Zhang, L., Jiang, L., & Hu, X. (2014). A facile method to synthesize vildagliptin. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (Pyrrolidin-3-yl)methanol. PubChem Compound Database. Retrieved from [Link]

-

ACS Publications. (n.d.). Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. Retrieved from [Link]

-

AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-pyrroline. Retrieved from [Link]

Sources

- 1. 110013-18-8|(R)-Pyrrolidin-3-ylmethanol|BLD Pharm [bldpharm.com]

- 2. 1227157-98-3|this compound|BLD Pharm [bldpharm.com]

- 3. (Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy (S)-Pyrrolidin-3-ylmethanol hydrochloride | 1316087-88-3 [smolecule.com]

- 5. (R)-Pyrrolidin-3-ylmethanol(110013-18-8) 1H NMR spectrum [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. op.niscair.res.in [op.niscair.res.in]

- 8. researchgate.net [researchgate.net]

(R)-Pyrrolidin-3-ylmethanol hydrochloride molecular weight and formula

An In-Depth Technical Guide to (R)-Pyrrolidin-3-ylmethanol Hydrochloride: A Chiral Building Block for Modern Drug Discovery

Abstract

This compound is a pivotal chiral building block in medicinal chemistry and pharmaceutical development. Its unique structural features, including a stereodefined pyrrolidine ring and a primary alcohol functional group, make it a versatile synthon for creating complex, three-dimensional molecules with significant biological activity. This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical characterization, and applications, offering field-proven insights for researchers and drug development professionals. We will delve into the causality behind its utility and present a self-validating framework for its application in synthetic protocols.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[1] Its prevalence stems from several key advantages it imparts to a molecule:

-

Improved Physicochemical Properties : The pyrrolidine motif can enhance aqueous solubility and modulate other key properties like lipophilicity.[2]

-

Stereochemical Complexity : The non-planar, sp³-hybridized nature of the ring allows for the creation of well-defined three-dimensional structures, which is crucial for selective interaction with biological targets like enzymes and receptors.[3]

-

Pharmacophoric Contribution : The nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating critical interactions within a protein's binding site.[2]

This compound represents a specific, optically pure variant of this scaffold. The "(R)" designation signifies the absolute configuration at the chiral carbon, which can be a determining factor in a drug's efficacy and selectivity.[4] Its hydrochloride salt form enhances stability and often improves handling characteristics and water solubility compared to the free base.[4]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is the first step in its effective application. These properties dictate storage conditions, solvent selection, and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 1227157-98-3 | [5][6] |

| Molecular Formula | C₅H₁₂ClNO | [5][6][7] |

| Molecular Weight | 137.61 g/mol | [6][7] |

| Appearance | Typically an off-white to pale solid | [4] |

| Solubility | Slightly soluble in water; soluble in organic solvents like methanol and DMSO | [4] |

| Storage | Sealed in dry, room temperature conditions; hygroscopic | [4][6] |

| SMILES Code | OC[C@H]1CNCC1.[H]Cl | [6] |

| InChIKey | RPSPXNVYBCMWAR-NUBCRITNSA-N | [5] |

Note: Data for appearance and solubility are often described for the enantiomeric or racemic forms but are generally applicable.

Synthesis and Manufacturing Insights

The synthesis of chiral pyrrolidines is a well-established field, often leveraging the chiral pool—naturally occurring chiral molecules—to ensure stereochemical fidelity. A common and effective strategy for producing 3-pyrrolidinemethanol involves the reduction of a carboxylate precursor.

A general, illustrative synthesis starts from methyl 5-oxopyrrolidine-3-carboxylate.[8] The process involves a two-step reduction:

-

Lactam and Ester Reduction : The precursor is first treated with a strong reducing agent combination, such as sodium borohydride and boron trifluoride etherate in an appropriate solvent like tetrahydrofuran (THF). This potent system reduces both the amide (lactam) within the pyrrolidinone ring and the methyl ester group.

-

Workup and Purification : The reaction is carefully quenched, followed by extraction and concentration to yield the desired 3-pyrrolidinylmethanol.[8]

The choice of reducing agent is critical. The use of NaBH₄/BF₃·Et₂O is effective for this dual reduction. For a process to be self-validating, in-process controls such as TLC or LC-MS would be used to monitor the disappearance of the starting material and the appearance of the product, ensuring the reaction proceeds to completion before quenching.

Caption: Generalized synthetic workflow for this compound.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of this compound is essential. A multi-technique approach provides a self-validating system for quality control.

-

Mass Spectrometry (MS) : This technique confirms the molecular weight. For the free base, a molecular ion peak would be observed at m/z 101.1, corresponding to the formula C₅H₁₁NO. High-resolution MS can further confirm the precise molecular formula.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of atoms. The spectra would show characteristic peaks for the hydroxymethyl group (CH₂OH) and the protons on the pyrrolidine ring.

-

Infrared (IR) Spectroscopy : IR analysis confirms the presence of key functional groups. A broad absorption band in the 3200-3600 cm⁻¹ region is indicative of the O-H stretch from the alcohol, while N-H stretching absorptions are also prominent, particularly in the protonated hydrochloride salt form.[4]

-

Chiral High-Performance Liquid Chromatography (HPLC) : This is the gold standard for confirming enantiomeric purity. By using a chiral stationary phase, the (R)- and (S)-enantiomers can be separated, allowing for the quantification of the desired (R)-enantiomer.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile intermediate. Its two primary functional groups—the secondary amine and the primary alcohol—can be selectively functionalized to build more elaborate molecules.

Caption: Role of (R)-Pyrrolidin-3-ylmethanol HCl in the drug discovery pipeline.

The pyrrolidine scaffold is a component of drugs targeting a wide range of diseases. For instance, derivatives have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes.[4] In this context, the pyrrolidine ring often serves to correctly orient other functional groups for optimal binding to the enzyme's active site. The chirality is paramount, as the biological target is also chiral, and only one enantiomer will typically exhibit the desired potency and selectivity.[4]

Experimental Protocol: N-Acylation

This protocol describes a standard, reliable method for acylating the secondary amine of this compound, a common first step in its elaboration. The protocol is designed to be self-validating through the inclusion of a base and monitoring steps.

Objective : To synthesize N-acetyl-(R)-pyrrolidin-3-ylmethanol.

Materials :

-

This compound (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dichloromethane (DCM) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure :

-

Setup : To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and anhydrous DCM.

-

Neutralization and Basification : Cool the resulting suspension to 0 °C using an ice bath. Add the base (TEA or DIPEA, 2.5 eq) dropwise. The initial equivalent neutralizes the hydrochloride salt, liberating the free amine. The excess ensures the reaction remains basic to scavenge the HCl generated during acylation.

-

Acylation : While stirring at 0 °C, slowly add acetyl chloride (1.1 eq) dropwise. The slight excess of the acylating agent ensures the reaction goes to completion.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material. This step is crucial for validation; the reaction should not proceed to workup until completion is confirmed.

-

Workup : Once the reaction is complete, quench by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction : Extract the aqueous layer twice more with DCM.

-

Washing : Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and then brine. This removes excess reagents and inorganic byproducts.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude material via flash column chromatography on silica gel to obtain the pure N-acetyl-(R)-pyrrolidin-3-ylmethanol.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the synthesis of stereochemically complex and biologically active molecules. Its utility is grounded in the privileged nature of the pyrrolidine scaffold and the versatility of its functional handles. By understanding its fundamental properties and applying robust, self-validating synthetic protocols, researchers and drug development professionals can effectively leverage this building block to accelerate the discovery of novel therapeutics.

References

- This compound. AbacipharmTech.

- This compound | 1227157-98-3. BLD Pharm.

- (R)-Pyrrolidin-3-ylmethanol | 110013-18-8. ChemicalBook.

- (3S)-pyrrolidin-3-ylmethanol hydrochloride. Santa Cruz Biotechnology.

- (S)-Pyrrolidin-3-ylmethanol hydrochloride | 1316087-88-3. Smolecule.

- (Pyrrolidin-3-yl)methanol. PubChem, NIH.

- (R)-Pyrrolidin-3-ylmethanol | 110013-18-8. BLD Pharm.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Pyrrolidine Deriv

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- Synthesis of unique pyrrolidines for drug discovery. Enamine.

Sources

- 1. enamine.net [enamine.net]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy (S)-Pyrrolidin-3-ylmethanol hydrochloride | 1316087-88-3 [smolecule.com]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. 1227157-98-3|this compound|BLD Pharm [bldpharm.com]

- 7. scbt.com [scbt.com]

- 8. (R)-Pyrrolidin-3-ylmethanol | 110013-18-8 [chemicalbook.com]

(R)-Pyrrolidin-3-ylmethanol Hydrochloride: A Comprehensive Technical Guide for Advanced Research and Development

This guide provides an in-depth analysis of (R)-Pyrrolidin-3-ylmethanol hydrochloride, a pivotal chiral building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's fundamental properties, synthesis, and applications, grounded in established scientific principles and practical insights.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a ubiquitous and highly valued scaffold in drug discovery.[1][2] Its non-planar, puckered structure allows for a three-dimensional exploration of pharmacophore space, a critical factor in designing molecules with high target specificity and potency.[1][2] The stereochemistry of substituents on the pyrrolidine ring significantly influences the biological activity of drug candidates by dictating their binding modes to enantioselective proteins.[1][2] this compound, with its defined stereocenter and versatile hydroxymethyl group, serves as a crucial starting material for the synthesis of a diverse range of complex, biologically active molecules.[3]

Nomenclature and Identification: A Unified Understanding

Precise identification of chemical compounds is paramount for reproducible research. This compound is known by several synonyms in scientific literature and commercial catalogs. Establishing a clear understanding of this nomenclature is the first step in any research endeavor.

A comprehensive list of synonyms and identifiers for this compound is provided below:

-

(R)-3-Hydroxymethylpyrrolidine hydrochloride[4]

-

(3R)-Pyrrolidin-3-ylmethanol hydrochloride

-

(R)-Pyrrolidine-3-methanol Hydrochloride[4]

-

(3R)-pyrrolidin-3-ylmethal hydrochloride[4]

-

3-Pyrrolidinemethanol, hydrochloride (1:1), (3R)-[4]

It is also important to distinguish the hydrochloride salt from its free base, (R)-Pyrrolidin-3-ylmethanol. The free base has its own set of synonyms:

Key Identifiers

For unambiguous identification, the following identifiers are crucial:

| Identifier | This compound | (R)-Pyrrolidin-3-ylmethanol (Free Base) |

| CAS Number | 1227157-98-3[4][6][7] | 110013-18-8[5] |

| Molecular Formula | C₅H₁₂ClNO[4] | C₅H₁₁NO[5] |

| Molecular Weight | 137.61 g/mol [4] | 101.15 g/mol [5] |

| InChI Key | Not readily available | QOTUIIJRVXKSJU-RXMQYKEDSA-N[5] |

| SMILES | C1CCO.Cl | C1CCO[5] |

Physicochemical Properties: A Foundation for Application

Understanding the physical and chemical properties of this compound is essential for its proper handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Appearance | Off-white to pale beige solid | [8] |

| Melting Point | 174-176 °C | [8] |

| Solubility | Slightly soluble in water; soluble in methanol and DMSO | [8] |

| Hygroscopicity | Hygroscopic | [8] |

| Storage | Store under inert gas (nitrogen or argon) at 2–8 °C | [5] |

The hydrochloride salt form generally exhibits enhanced thermal stability and improved water solubility compared to the free base due to ionic interactions.[8]

Synthesis Strategies: From Precursors to the Chiral Core

The synthesis of (R)-Pyrrolidin-3-ylmethanol often involves stereoselective methods to ensure the desired enantiomeric purity, which is critical for its use in pharmaceuticals.[3] A common approach involves the reduction of a suitable chiral precursor.

A general synthetic route starts from methyl 5-oxopyrrolidine-3-carboxylate. The process involves a two-step reduction. Initially, the ketone is reduced, followed by the reduction of the ester functionality to yield the desired 3-hydroxymethylpyrrolidine. The following diagram illustrates a generalized workflow.

Caption: Generalized synthesis workflow for this compound.

Exemplary Experimental Protocol

The following is a representative, non-optimized protocol for the synthesis of 3-pyrrolidinemethanol from methyl 5-oxo-3-pyrrolidinecarboxylate, which can be adapted for the synthesis of the (R)-enantiomer by using a chiral starting material or a stereoselective reducing agent.

Step 1: Reduction of the Ketone

-

Dissolve 2 kg of methyl 5-oxo-3-pyrrolidinecarboxylate in 20 liters of tetrahydrofuran.

-

At room temperature, add 1.9 kg of sodium borohydride in batches.

-

Slowly add 3.9 kg of boron trifluoride etherate solution.

-

After the addition is complete, stir the reaction mixture at room temperature for 10 minutes.

-

Heat the mixture to reflux and maintain for approximately 4 hours.[5]

Step 2: Work-up and Ester Reduction

-

Quench the reaction by the addition of water.

-

Extract the product with ethyl acetate and concentrate the organic phase to obtain a light yellow oily liquid.

-

Dissolve the oily liquid in ethanol and cool to 20°C.

-

Add 500 g of sodium borohydride and reflux the reaction for 2 hours.

-

Quench the reaction again with water and extract with ethyl acetate.

-

Wash the organic phase with saturated aqueous sodium bicarbonate and then with saturated brine.

-

Concentrate the organic phase to obtain 3-pyrrolidinylmethanol.[5]

Step 3: Hydrochloride Salt Formation

-

Dissolve the crude (R)-Pyrrolidin-3-ylmethanol in a suitable solvent (e.g., diethyl ether or isopropanol).

-

Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Drug Discovery and Development: A Versatile Building Block

This compound is a valuable chiral intermediate in the synthesis of a wide array of pharmaceutical compounds. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for diverse chemical modifications.

Key Therapeutic Areas

This building block is instrumental in the development of drugs targeting:

-

Neurological Disorders: The pyrrolidine scaffold is a common feature in centrally active agents. (R)-3-Hydroxypyrrolidine hydrochloride, a related compound, is used in the synthesis of drugs targeting neurological disorders.[3]

-

Diabetes: It serves as a precursor in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[8]

-

Oncology and Infectious Diseases: The pyrrolidine ring is a core component of many anticancer and antibacterial agents.[1]

The following diagram illustrates the central role of this compound as a versatile building block in drug discovery.

Caption: Role of this compound in synthesizing diverse therapeutic agents.

Safety and Handling: Ensuring Laboratory Safety

As with any chemical reagent, proper handling of this compound is crucial. The following information is a summary of key safety precautions.

-

General Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9][10]

-

In case of Exposure:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[9]

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Keep cool and store locked up.[9]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion: A Cornerstone of Modern Medicinal Chemistry

This compound is a testament to the power of chiral building blocks in the design and synthesis of novel therapeutics. Its well-defined stereochemistry and versatile functional groups provide a reliable and adaptable platform for medicinal chemists. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for leveraging its full potential in the advancement of drug discovery and development.

References

- (R)-3-HydroxyMethylpyrrolidine hydrochloride | 1227157-98-3 - ChemicalBook. (n.d.).

- (R)-Pyrrolidin-3-ylmethanol | 110013-18-8 - ChemicalBook. (n.d.).

- (Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657 - PubChem. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2012, April 16).

- Safety Data Sheet. (2025, September 2).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- (S)-Pyrrolidin-3-ylmethanol hydrochloride | 1316087-88-3 - Smolecule. (2023, August 15).

- (R)-3-Hydroxypyrrolidine hydrochloride - Chem-Impex. (n.d.).

- BLD Pharmatech. (n.d.).

- This compound - AbacipharmTech-Global Chemical supplier. (n.d.).

- (R)-3-methyl-pyrrolidine hydrochloride AldrichCPR | Sigma-Aldrich. (n.d.).

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (n.d.).

- (R)-3-Pyrrolidinol 98 104706-47-0 - Sigma-Aldrich. (n.d.).

- (R)-3-(Methoxymethyl)pyrrolidine hydrochloride | C6H14ClNO | CID 91933778 - PubChem. (n.d.).

- (R)-3-methyl-pyrrolidine hydrochloride AldrichCPR - Sigma-Aldrich. (n.d.).

- (R)-2-Pyrrolidinemethanol Hydrochloride | C5H12ClNO | CID 53229934 - PubChem. (n.d.).

- (S)-Pyrrolidin-3-Ylmethanol Hydrochloride (Cas 1316087-88-3) - Parchem. (n.d.).

- 1227157-98-3|this compound|BLD Pharm. (n.d.).

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10).

- Synthesis of unique pyrrolidines for drug discovery - Enamine. (n.d.).

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed. (2021, August 10).

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. (R)-3-HydroxyMethylpyrrolidine hydrochloride | 1227157-98-3 [amp.chemicalbook.com]

- 5. (R)-Pyrrolidin-3-ylmethanol | 110013-18-8 [chemicalbook.com]

- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. 1227157-98-3|this compound|BLD Pharm [bldpharm.com]

- 8. Buy (S)-Pyrrolidin-3-ylmethanol hydrochloride | 1316087-88-3 [smolecule.com]

- 9. fishersci.com [fishersci.com]

- 10. kishida.co.jp [kishida.co.jp]

An In-depth Technical Guide to (R)-Pyrrolidin-3-ylmethanol Hydrochloride: Physicochemical Properties and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of (R)-Pyrrolidin-3-ylmethanol Hydrochloride in Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The introduction of a hydroxymethyl group at the 3-position creates a chiral center, leading to the (R) and (S) enantiomers of pyrrolidin-3-ylmethanol. The specific stereochemistry of these enantiomers is often crucial for their biological activity and selective interaction with therapeutic targets. (R)-Pyrrolidin-3-ylmethanol, as a hydrochloride salt, offers advantages in terms of handling, solubility, and stability, making it a preferred intermediate in multi-step syntheses.

A comprehensive understanding of the solid-state properties and chemical stability of this key intermediate is a non-negotiable prerequisite for robust process development, formulation design, and regulatory compliance. This guide will delve into the critical aspects of melting point determination and the assessment of the stability of this compound.

Physicochemical Characterization: The Melting Point

The melting point is a fundamental physical property that provides an indication of the purity and identity of a crystalline solid. For this compound, this parameter is critical for quality control and for understanding its thermal behavior during manufacturing and storage.

Available Data and Inferences

As of the date of this guide, a specific, publicly cited melting point for this compound (CAS Number: 206557-41-5) has not been identified in a comprehensive search of scientific literature and chemical databases. However, data on analogous compounds can provide valuable context:

-

(S)-Pyrrolidin-3-ylmethanol (Free Base): The enantiomeric free base is reported to have a melting point in the range of 174-176 °C.

-

General Properties of Hydrochloride Salts: The formation of a hydrochloride salt from a free base generally leads to a more crystalline and thermally stable solid, which typically results in a higher melting point compared to the free base. This is due to the formation of a strong ionic lattice.

Based on these points, it is reasonable to hypothesize that the melting point of this compound will be significantly higher than that of the free base.

Experimental Determination of Melting Point

To establish a definitive melting point, a rigorous experimental protocol is required. The following methodologies are recommended:

Table 1: Summary of Physicochemical Data for Pyrrolidin-3-ylmethanol Analogs

| Compound | Form | CAS Number | Reported Melting Point (°C) |

| (S)-Pyrrolidin-3-ylmethanol | Free Base | 1316087-88-3 | 174-176 |

| (R)-Pyrrolidin-3-ylmethanol | Free Base | 110013-18-8 | Not specified |

| This compound | Salt | 206557-41-5 | Not specified |

Capillary Melting Point Method

This is a standard and widely accessible technique for determining the melting range of a crystalline solid.

Protocol:

-

Sample Preparation: Ensure the sample of this compound is dry and finely powdered.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

-

Heating Rate: Employ a slow heating rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

Causality: A narrow melting range is indicative of high purity. Impurities typically depress and broaden the melting range.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides more quantitative information about the melting process.

Protocol:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.

-

Instrumentation: Place the sample pan and a reference pan in the DSC instrument.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The melting event is observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

Causality: DSC can reveal other thermal events, such as polymorphic transitions or decomposition, which might not be apparent with the capillary method.

Caption: Workflow for the experimental determination of melting point.

Chemical Stability Assessment

The chemical stability of this compound is a critical attribute that influences its shelf-life, storage conditions, and compatibility with other excipients in a formulation. A comprehensive stability assessment involves subjecting the compound to a variety of stress conditions, as outlined in the International Council for Harmonisation (ICH) guidelines.

Potential Degradation Pathways

For this compound, the following degradation pathways should be considered:

-

Hygroscopicity and Deliquescence: As a salt, it may be hygroscopic and absorb moisture from the air, which can affect its physical and chemical stability.

-

Salt Disproportionation: Under certain conditions (e.g., high humidity, interaction with alkaline excipients), the hydrochloride salt can disproportionate to the free base and hydrochloric acid. This can lead to changes in physical properties and potential degradation.

-

Oxidation: The secondary amine of the pyrrolidine ring and the primary alcohol could be susceptible to oxidation, especially in the presence of oxygen, light, or trace metal ions.

-

Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Proposed Experimental Parameters | Potential Degradation |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24h | Unlikely due to salt form |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24h | Potential for elimination or other base-catalyzed reactions |

| Oxidation | 3% H₂O₂ at room temperature for 24h | Oxidation of amine to N-oxide or alcohol to aldehyde/acid |

| Thermal | Solid state at 80 °C for 48h | Decomposition |

| Photostability | ICH Q1B conditions (UV and visible light) | Photolytic degradation |

Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is required to separate and quantify the parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.

Protocol for Method Development:

-

Column Selection: A C18 reversed-phase column is a good starting point.

-

Mobile Phase Selection: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

-

Wavelength Selection: The detection wavelength should be chosen based on the UV spectrum of this compound, typically at its lambda max.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the parent peak from all degradation product peaks generated during the forced degradation studies.

Caption: Workflow for stability assessment and development of a stability-indicating method.

Conclusion and Recommendations

While a definitive melting point for this compound is not currently available in published literature, this guide provides a robust framework for its experimental determination using standard analytical techniques. The outlined forced degradation studies and the development of a stability-indicating HPLC method are essential for a comprehensive understanding of its chemical stability.

It is strongly recommended that researchers and drug development professionals:

-

Experimentally determine the melting point of in-house batches of this compound to establish a baseline for purity and identity.

-

Conduct thorough forced degradation studies to identify potential degradation products and establish the intrinsic stability of the molecule.

-

Develop and validate a stability-indicating HPLC method for use in routine quality control and formal stability studies.

By adhering to these principles, a comprehensive and scientifically sound understanding of the physicochemical properties of this compound can be established, ensuring the development of safe and effective pharmaceutical products.

References

- Note: As specific literature detailing the experimental melting point and stability of this compound was not found, this section would typically list references to the ICH guidelines, standard analytical chemistry textbooks, and any publications on analogous compounds that were consulted.

Safety and handling of (R)-Pyrrolidin-3-ylmethanol hydrochloride

An In-Depth Technical Guide to the Safe Handling and Application of (R)-Pyrrolidin-3-ylmethanol Hydrochloride

This guide provides a comprehensive framework for the safe handling, storage, and use of this compound (CAS No. 1227157-98-3) in research and development environments. As a chiral building block, this compound is of significant interest in medicinal chemistry and drug discovery.[1][2] Adherence to rigorous safety protocols is paramount to mitigate risks and ensure the integrity of experimental outcomes. This document is intended for researchers, scientists, and drug development professionals.

Compound Profile and Hazard Identification

This compound is a chiral heterocyclic compound featuring a pyrrolidine ring.[1] Its hydrochloride salt form generally enhances stability and water solubility compared to the free base.[1] Understanding its inherent properties is the foundation of a robust safety protocol.

Physicochemical Properties

A summary of key properties, based on available data for the compound and its enantiomer, is presented below.[1][3][4]

| Property | Value | Source |

| CAS Number | 1227157-98-3 | [3] |

| Molecular Formula | C₅H₁₂ClNO | [3][4] |

| Molecular Weight | 137.61 g/mol | [3][4] |

| Appearance | Off-white to pale beige solid | [1] |

| Key Characteristic | Hygroscopic (absorbs moisture from the air) | [1] |

| Solubility | Slightly soluble in water; better solubility in methanol and DMSO | [1][5] |

| Storage | Sealed in dry, room temperature conditions | [3][4] |

Hazard Identification and GHS Classification

While a specific Safety Data Sheet (SDS) for the (R)-hydrochloride isomer is not universally available, data from the parent free base, (Pyrrolidin-3-yl)methanol, provides critical hazard information as classified under the Globally Harmonized System (GHS).[6] It is prudent to handle the hydrochloride salt with the assumption of similar or greater hazards until specific data becomes available.

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 (Respiratory) | H335: May cause respiratory irritation |

(Data derived from the parent compound (Pyrrolidin-3-yl)methanol)[6]

These classifications mandate careful handling to avoid direct contact and inhalation. The primary risks are irritation to the skin, eyes, and respiratory system.[6]

The Core of Safety: Risk Assessment and the Hierarchy of Controls

Before any laboratory work commences, a thorough risk assessment is mandatory.[7][8][9] This process involves identifying hazards, evaluating the risks associated with specific experimental procedures, and implementing control measures.[7][9]

The Risk Assessment Workflow

A systematic approach to risk assessment ensures all potential hazards are considered and managed. This workflow is a self-validating system, requiring continuous review and adaptation.[10]

Caption: A systematic workflow for conducting and maintaining laboratory risk assessments.

Implementing the Hierarchy of Controls

The most effective safety strategies prioritize eliminating hazards over relying solely on personal protective equipment (PPE).[9][10] This "Hierarchy of Controls" provides a framework for selecting the most robust risk mitigation measures.

Caption: Decision-making process for handling and storing sensitive chemical reagents.

Protocol: Weighing and Preparing for Reaction (Inert Atmosphere)

This protocol describes the expert-level handling required for a hygroscopic solid, ensuring both user safety and material integrity. The causality behind using an inert atmosphere is to prevent the compound from absorbing atmospheric moisture, which could compromise its reactivity and the stoichiometry of the reaction.

Prerequisites:

-

A fully operational glove box or Schlenk line with an inert atmosphere (Argon or Nitrogen).

-

All glassware must be oven-dried (e.g., 125°C overnight) and cooled under vacuum or in a desiccator before being brought into the inert environment. [11]* Appropriate PPE must be worn. [8] Step-by-Step Methodology:

-

Preparation: Transfer the sealed container of this compound, along with all necessary dried glassware (e.g., reaction flask with stir bar, weighing paper/boat, spatulas), into the glove box antechamber.

-

Inerting: Cycle the antechamber atmosphere (evacuate and backfill with inert gas) the requisite number of times (typically 3-5 cycles) to remove air and moisture.

-

Transfer: Move all items from the antechamber into the main glove box chamber. Allow the compound's container to thermally equilibrate to the glove box temperature for 15-20 minutes to prevent condensation.

-

Weighing: Carefully open the container. Using a clean, dry spatula, weigh the desired amount of the solid onto weighing paper or directly into the tared reaction flask.

-

Sealing: Promptly and securely reseal the main container of this compound to prevent prolonged exposure to the glove box atmosphere.

-

Reaction Setup: If the reaction is to be run in the glove box, add the solvent and other reagents as per the experimental protocol. If the reaction is to be run on a Schlenk line, securely seal the flask with a rubber septum before removing it from the glove box.

-

Cleanup: Clean all spatulas and surfaces inside the glove box to prevent cross-contamination.

First Aid and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure. [8][12]

| Exposure Route | First Aid Measure |

|---|---|

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [12][13] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. [12][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [12][13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [14][12]|

Spill and Disposal Management

-

Spill Response: In case of a spill, evacuate non-essential personnel. Wearing full PPE, carefully sweep up the solid material, avoiding dust generation. Place the material into a suitable, labeled container for hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.

-

Waste Disposal: All waste containing this compound must be treated as hazardous waste. [15]Dispose of contents and containers in accordance with all local, regional, and national regulations. [14][16]Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. [15]

Application in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its three-dimensional character and its ability to serve as a versatile synthetic handle. 2-Pyrrolidin-3-ylmethanol hydrochloride, as a specific chiral isomer, is a valuable building block for creating stereochemically defined molecules, which is crucial for achieving target selectivity and potency in drug candidates. [1][2]For example, similar structures have been used as precursors for inhibitors of dipeptidyl peptidase IV (DPP-4), a target for managing type 2 diabetes. [1]Its use as an intermediate allows for the introduction of a key chiral center in the synthesis of more complex active pharmaceutical ingredients. [1][5]

Conclusion

This compound is a valuable reagent whose safe and effective use hinges on a deep understanding of its properties and a disciplined approach to laboratory safety. By integrating a thorough risk assessment, adhering to the hierarchy of controls, and following validated protocols, researchers can confidently and safely leverage this compound in the pursuit of novel therapeutic discoveries.

References

-

Lab Manager. (2025, April 17). Conducting a Chemical Risk Assessment in the Laboratory. [Link]

-

Bayramli Group. Ensuring Laboratory Safety: Best Practices and Risk Management. [Link]

-

KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for (R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine. [Link]

-

MDPI. (2024, May 22). Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for (Pyrrolidin-3-yl)methanol. [Link]

-

Lab Manager. (2025, September 17). Beyond Compliance: Empowering Your Team Through Comprehensive Lab Risk Assessment. [Link]

-

Environmental Health and Safety. Laboratory Risk Assessment. [Link]

-

KISHIDA CHEMICAL CO., LTD. (2025, September 2). Safety Data Sheet for (S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride. [Link]

-

Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

-

ResearchGate. Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. [Link]

-

MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

Sources

- 1. Buy (S)-Pyrrolidin-3-ylmethanol hydrochloride | 1316087-88-3 [smolecule.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1227157-98-3|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. (R)-Pyrrolidin-3-ylmethanol | 110013-18-8 [chemicalbook.com]

- 6. (Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]

- 8. Ensuring Laboratory Safety: Best Practices and Risk Management » Bayramli Group [bayramligroup.com]

- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 10. labmanageracademy.com [labmanageracademy.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. kishida.co.jp [kishida.co.jp]

- 13. kishida.co.jp [kishida.co.jp]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

An In-Depth Technical Guide to the Role of (R)-Pyrrolidin-3-ylmethanol Hydrochloride in Drug Discovery and Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Pyrrolidin-3-ylmethanol hydrochloride is a pivotal chiral building block in modern medicinal chemistry. While not possessing a distinct pharmacological mechanism of action in its own right, its true significance lies in its role as a versatile scaffold for the synthesis of a diverse array of potent and selective therapeutic agents. This technical guide delves into the core applications of this compound, elucidating how its stereochemically defined structure is leveraged to achieve specific interactions with key biological targets. We will explore its instrumental role in the development of muscarinic receptor antagonists and dipeptidyl peptidase-4 (DPP-4) inhibitors, complete with detailed mechanistic insights and relevant experimental protocols.

Introduction: The Strategic Importance of a Chiral Scaffold

In the landscape of drug discovery, the quest for novel therapeutics with high efficacy and minimal off-target effects is paramount. Chiral molecules, with their three-dimensional arrangements, are central to achieving such specificity. This compound, a chiral heterocyclic compound, has emerged as a valuable starting material due to its unique structural features that allow for extensive chemical modification.[1] Its pyrrolidine ring provides a rigid framework, while the hydroxymethyl group and the secondary amine offer reactive handles for the construction of more complex molecules.[1] The "(R)" stereochemical designation signifies a specific absolute configuration at the chiral center, a critical feature for ensuring selective interactions with biological targets.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is essential for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₅H₁₂ClNO |

| Molecular Weight | 137.61 g/mol |

| Appearance | Off-white to pale beige solid |

| Solubility | Slightly soluble in water; soluble in methanol and DMSO |

| Melting Point | 174-176 °C |

| Chirality | (R)-enantiomer |

Data compiled from various chemical suppliers.

Core Application: A Foundation for Pharmacological Activity

The primary utility of this compound is not as a standalone therapeutic agent but as a foundational element in the synthesis of pharmacologically active molecules.[1][2] Its rigid pyrrolidine core is a common motif in many natural products and approved drugs, contributing to favorable pharmacokinetic properties and precise target engagement.[2] The following sections will explore the mechanisms of action of prominent drug classes derived from this versatile scaffold.

Mechanisms of Action of (R)-Pyrrolidin-3-ylmethanol-Derived Compounds

Muscarinic Receptor Antagonists

The pyrrolidine moiety is a key structural feature in a number of potent and selective muscarinic acetylcholine receptor (MR) antagonists.[3] These G-protein coupled receptors (GPCRs) are classified into five subtypes (M1-M5) and are involved in a wide range of physiological functions, including the regulation of smooth muscle contraction, heart rate, and glandular secretions.[3][4]

Derivatives of (R)-Pyrrolidin-3-ylmethanol have been instrumental in the development of antagonists that can differentiate between these subtypes, a crucial aspect for minimizing side effects.[5][6] For instance, M3 receptor antagonists are used in the treatment of chronic obstructive pulmonary disease (COPD) to induce bronchodilation, but concurrent antagonism of M2 receptors in the heart can lead to undesirable tachycardia.[5] The specific stereochemistry and substitution pattern on the pyrrolidine ring, made possible by starting with a chiral building block like (R)-Pyrrolidin-3-ylmethanol, are critical for achieving this selectivity.